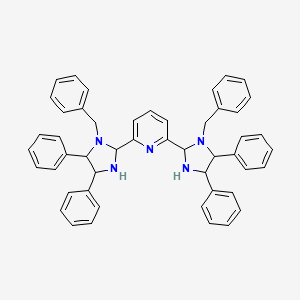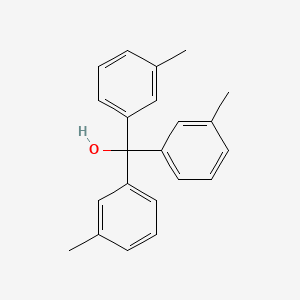
3,3'-Dimethyl-3''-methyltrityl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dimethyl-3’'-methyltrityl alcohol is an organic compound with the molecular formula C22H22O and a molecular weight of 302.41 g/mol . . This compound is characterized by its three methyl groups attached to a trityl alcohol structure, making it a unique and interesting molecule for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-3’‘-methyltrityl alcohol typically involves the reaction of 3,3’-dimethylbenzophenone with a suitable reducing agent. One common method is the reduction of 3,3’-dimethylbenzophenone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired trityl alcohol .
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dimethyl-3’‘-methyltrityl alcohol may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 3,3’-dimethylbenzophenone using a palladium or platinum catalyst under high pressure and temperature. This method allows for the large-scale production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dimethyl-3’'-methyltrityl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions .
Major Products
Oxidation: 3,3’-Dimethylbenzophenone.
Reduction: 3,3’-Dimethyl-3’'-methyltrityl ether.
Substitution: Various substituted trityl alcohol derivatives depending on the reagent used .
Applications De Recherche Scientifique
3,3’-Dimethyl-3’'-methyltrityl alcohol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3’-Dimethyl-3’'-methyltrityl alcohol involves its ability to act as a protecting group in organic synthesis. The trityl group stabilizes the molecule by preventing unwanted reactions at the protected site. The compound can be selectively removed under acidic conditions, allowing for the controlled release of the protected functional group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylmethanol: Similar structure but lacks the methyl groups on the phenyl rings.
3,3’-Dimethylbenzophenone: The ketone form of the compound.
Trityl chloride: The chloride derivative used as a reagent in organic synthesis
Uniqueness
3,3’-Dimethyl-3’'-methyltrityl alcohol is unique due to its three methyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it a valuable compound for specific applications where other trityl derivatives may not be suitable .
Propriétés
Numéro CAS |
51226-48-3 |
|---|---|
Formule moléculaire |
C22H22O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
tris(3-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O/c1-16-7-4-10-19(13-16)22(23,20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15,23H,1-3H3 |
Clé InChI |
JPIGPPWNRRVWSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


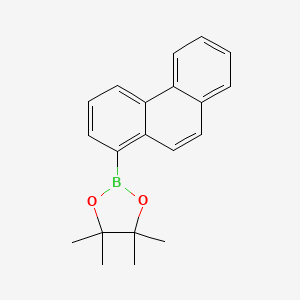
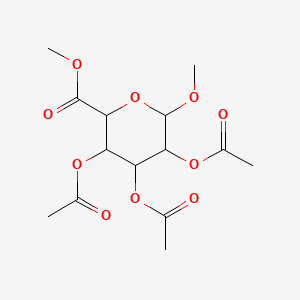
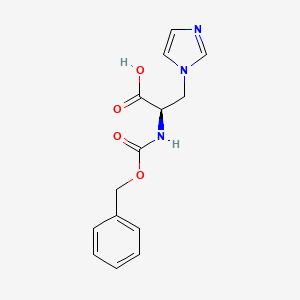
![(10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate](/img/structure/B15287234.png)
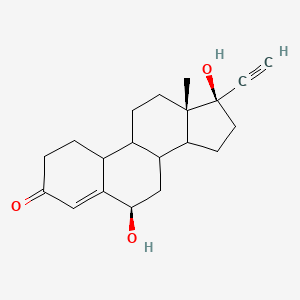
![(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)
![1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octatriaconta-20,23,26,29,32-pentaenoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15287267.png)
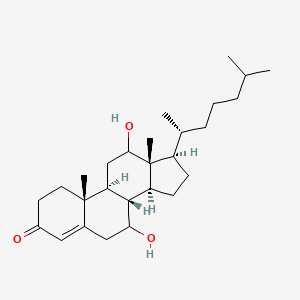
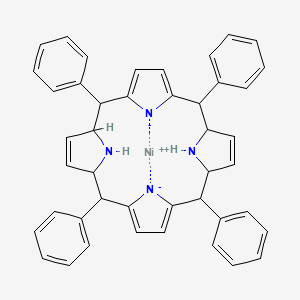
![1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B15287296.png)


